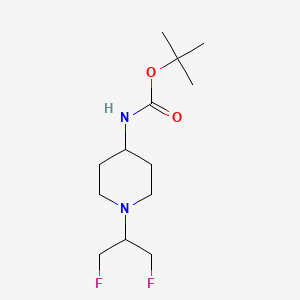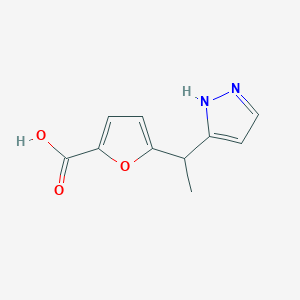
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and furan rings in its structure makes it a versatile molecule with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1H-pyrazol-3-yl)propanal with furan-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The furan ring can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound also contains both furan and pyrazole rings and exhibits similar biological activities.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another compound with a pyrazole ring, known for its fluorescence properties and applications in material science.
Uniqueness
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of pyrazole and furan rings in a single molecule enhances its versatility and potential for various applications .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-[1-(1H-pyrazol-5-yl)ethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6(7-4-5-11-12-7)8-2-3-9(15-8)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AUUYBCKBFAMSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=NN1)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



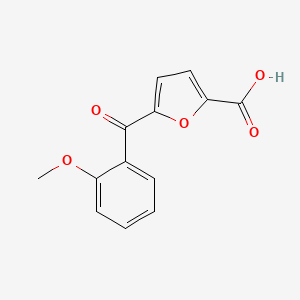


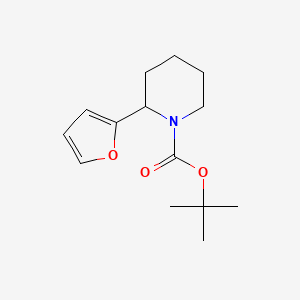
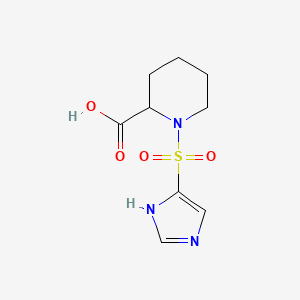
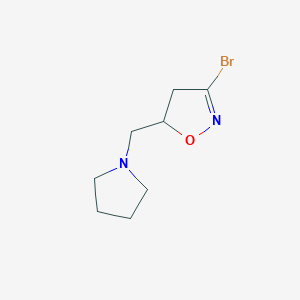
![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
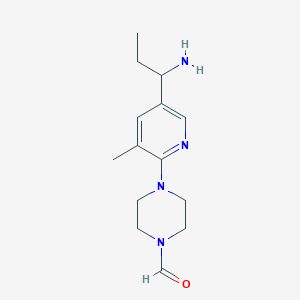
![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
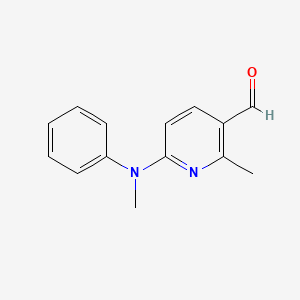
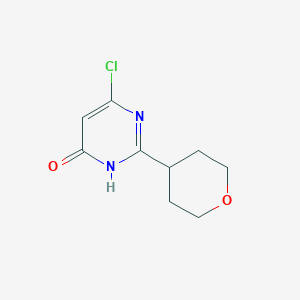
![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)
